![molecular formula C18H17N3O B12639104 4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile CAS No. 922168-65-8](/img/structure/B12639104.png)
4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a diethylamino group attached to a phenoxy benzene ring, which is further substituted with two cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile typically involves the reaction of 3-(diethylamino)phenol with 1,2-dicyanobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
化学反応の分析
Types of Reactions
4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The phenoxy and diethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano groups can act as electron-withdrawing groups, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological and chemical processes, making the compound a versatile tool in research and industry.
類似化合物との比較
Similar Compounds
4-(3-Aminophenoxy)benzene-1,2-dicarbonitrile: This compound has an amino group instead of a diethylamino group, which affects its reactivity and applications.
4-(3-Methoxyphenoxy)benzene-1,2-dicarbonitrile:
Uniqueness
4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
922168-65-8 |
|---|---|
分子式 |
C18H17N3O |
分子量 |
291.3 g/mol |
IUPAC名 |
4-[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H17N3O/c1-3-21(4-2)16-6-5-7-17(11-16)22-18-9-8-14(12-19)15(10-18)13-20/h5-11H,3-4H2,1-2H3 |
InChIキー |
YDZIDOKWLALONF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=CC=C1)OC2=CC(=C(C=C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




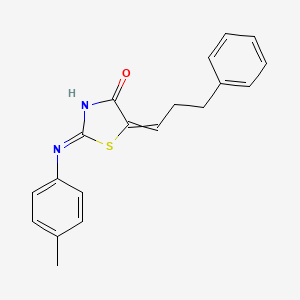
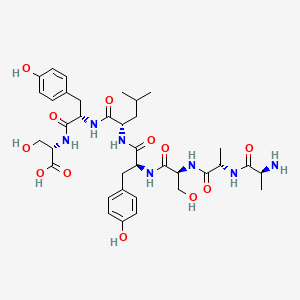
![3-Butyn-1-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12639037.png)
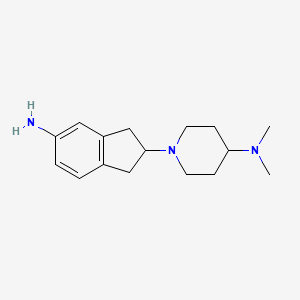
![6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B12639054.png)
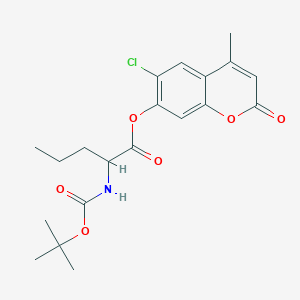
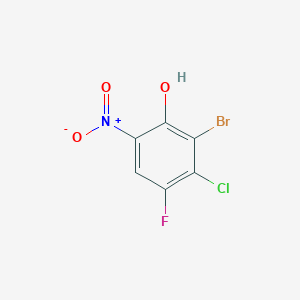
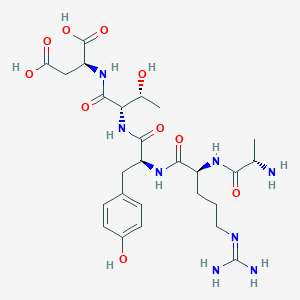


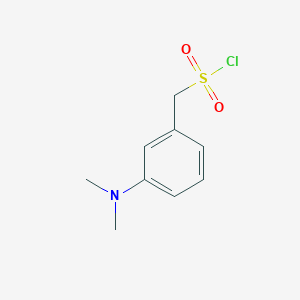
![1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one](/img/structure/B12639121.png)
